molecular formula C9H12N2O2 B1385947 5-Amino-2-ethoxybenzamide CAS No. 81929-48-8

5-Amino-2-ethoxybenzamide

Cat. No.: B1385947
CAS No.: 81929-48-8
M. Wt: 180.2 g/mol
InChI Key: BNMANAPXWHWJCP-UHFFFAOYSA-N
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Description

5-Amino-2-ethoxybenzamide: is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the fifth position and an ethoxy group at the second position on the benzene ring

Biochemical Analysis

Biochemical Properties

5-Amino-2-ethoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in melanin synthesis, such as tyrosinase. This interaction enhances the production of melanin in cells, indicating its potential use in studies related to pigmentation and skin disorders . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. In melanoma cells, it has been shown to stimulate melanin synthesis via the cAMP response element-binding protein (CREB) signaling pathway . This compound increases the expression of melanogenic genes, leading to enhanced melanin production. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular responses and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to tyrosinase, an enzyme crucial for melanin synthesis, and enhances its activity. This binding leads to increased production of melanin in cells. Additionally, this compound activates the CREB signaling pathway, which further upregulates the expression of melanogenic genes . These molecular interactions highlight the compound’s potential in modulating enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with ammonia or an amine source under specific conditions. One common method is the amidation reaction, where 2-ethoxybenzoic acid is treated with ammonia in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding amide .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Amino-2-ethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It is used in assays to investigate enzyme inhibition and receptor binding properties .

Medicine: Its derivatives are explored for their analgesic, anti-inflammatory, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain cosmetic products .

Comparison with Similar Compounds

Comparison: 5-Amino-2-ethoxybenzamide is unique due to the presence of both an amino group and an ethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the amino group enhances its potential as an enzyme inhibitor, while the ethoxy group influences its solubility and interaction with biological membranes .

Properties

IUPAC Name

5-amino-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMANAPXWHWJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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